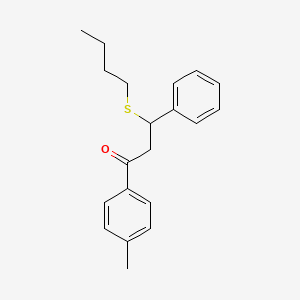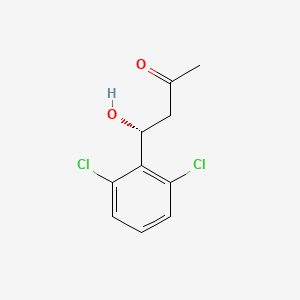![molecular formula C12H12N2O4 B15160934 2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol CAS No. 681457-96-5](/img/structure/B15160934.png)
2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol is an organic compound that features a phenol group linked to a pyridazine ring substituted with two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol typically involves the reaction of 3,5-dimethoxypyridazine with phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a base such as potassium carbonate in a solvent like ethanol or tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridazine ring can interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: This compound is similar in structure but features a triazine ring instead of a pyridazine ring.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another similar compound with a triazine ring and different substituents.
Uniqueness
2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol is unique due to its specific combination of a phenol group and a dimethoxypyridazine ring. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.
Propiedades
Número CAS |
681457-96-5 |
|---|---|
Fórmula molecular |
C12H12N2O4 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
2-(3,5-dimethoxypyridazin-4-yl)oxyphenol |
InChI |
InChI=1S/C12H12N2O4/c1-16-10-7-13-14-12(17-2)11(10)18-9-6-4-3-5-8(9)15/h3-7,15H,1-2H3 |
Clave InChI |
MUHQJXLUXSESGH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=NC(=C1OC2=CC=CC=C2O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B15160860.png)

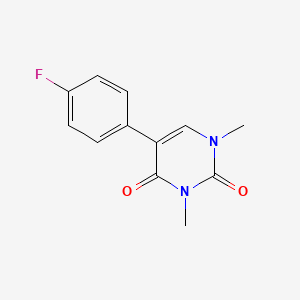
![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)
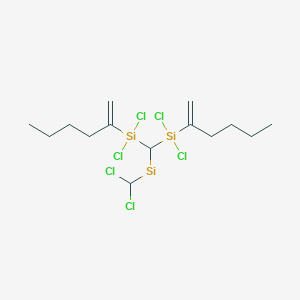
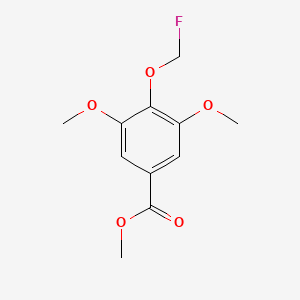
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)


